Deuterium hydride can be sourced from various chemical reactions involving deuterium gas and hydrogen gas. Its classification falls under the category of isotopic hydrides, which are compounds formed from isotopes of hydrogen. Deuterium hydride is utilized in various scientific fields, including chemistry and nuclear physics, due to its unique properties compared to regular hydrogen.
The synthesis of deuterium hydride can be achieved through several methods:
These methods are characterized by specific parameters such as temperature, pressure, and reaction time, which can significantly influence the yield and purity of deuterium hydride produced.
Deuterium hydride has a simple molecular structure characterized by a single bond between the deuterium atom and the hydrogen atom. The bond length is slightly longer than that of a typical hydrogen molecule due to the increased mass of deuterium.
Deuterium hydride participates in various chemical reactions:
The mechanism of action for deuterium hydride primarily revolves around its role in hydrogenation and reduction reactions:
Deuterium hydride exhibits several notable physical and chemical properties:
These properties make it useful for various applications where isotopic labeling is required.
Deuterium hydride finds applications across several scientific fields:
Deuterium hydride (DH) is a heteronuclear diatomic molecule composed of protium (¹H) and deuterium (²H). Deuterium possesses a nucleus with one proton and one neutron, doubling the atomic mass compared to protium (1.0078 vs. 2.0141 u) while retaining identical electron configuration and charge [10]. This mass disparity profoundly influences molecular vibrations and rotational energies without altering electronic structure. Nuclear characteristics include a nuclear spin quantum number of I = 1 for deuterium (vs. I = ½ for protium), enabling detection via nuclear magnetic resonance spectroscopy [6].
The C–D bond exhibits a 0.005 Å shorter equilibrium length than the C–H bond due to reduced zero-point vibrational energy [10]. Infrared spectroscopy reveals a characteristic C–D stretching frequency at 2100–2200 cm⁻¹, distinct from the 2900–3000 cm⁻¹ region for C–H bonds. This shift follows the harmonic oscillator model:$$\nu{C-D} = \nu{C-H} \sqrt{\frac{\mu{C-H}}{\mu{C-D}}}$$where reduced mass μ = (m₁ × m₂)/(m₁ + m₂). For C–H vs. C–D bonds, this yields a theoretical frequency ratio of ~1.36, consistent with experimental observations (e.g., 3000 cm⁻¹ → 2206 cm⁻¹) [3]. Table 1 summarizes key vibrational differences.
Table 1: Vibrational Properties of C–H and C–D Bonds
Property | C–H Bond | C–D Bond | Ratio (C–H/C–D) |
---|---|---|---|
Stretching Frequency | 3000 cm⁻¹ | 2206 cm⁻¹ | 1.36 |
Force Constant (k) | ~480 N/m | ~480 N/m | 1.00 |
Zero-Point Energy | ~17.3 kJ/mol | ~12.4 kJ/mol | 1.40 |
Density functional theory (DFT) simulations confirm identical potential energy surfaces for H₂, HD, and D₂, as electron-nuclear interactions are mass-independent [10]. However, deuterium substitution modifies vibrational wavefunctions and energies. For enzymatic systems like (R)-3-hydroxybutyrate dehydrogenase, kinetic isotope effects (KIEs) computed via quantum mechanics/molecular mechanics (QM/MM) models reveal tunneling contributions in hydride transfer steps [8]. The energy barrier for C–D bond cleavage is 1.2–1.5 kcal/mol higher than for C–H due to lower zero-point energy [10].
Deuterium hydride exhibits higher molar heat capacity (Cᵥ) than H₂ due to its lower vibrational frequency and altered rotational partition function. At 298 K, Cᵥ for H₂ is 20.5 J/mol·K versus 23.0 J/mol·K for D₂. Entropy (S) is similarly reduced: 144.8 J/mol·K for D₂ vs. 130.6 J/mol·K for H₂ at 298 K, reflecting deuterium’s lower translational entropy [7]. In condensed phases (e.g., Zr–2.5%Nb alloys), deuterium desorption occurs at higher temperatures than hydrogen due to stronger lattice bonding, as confirmed by thermal desorption spectroscopy [1].
Critical temperatures (T_c) and pressures (P_c) for deuterium hydride exceed those of protium analogs due to greater molecular mass. For D₂, T_c = 38.3 K and P_c = 16.8 bar, compared to H₂ (T_c = 33.2 K, P_c = 13.0 bar) [9]. In tungsten lattices, deuterium migration requires overcoming an energy barrier of 0.38 eV, higher than hydrogen’s 0.32 eV [9]. This difference arises from deeper zero-point energy wells at tetrahedral interstitial sites, delaying solid-liquid transitions. Table 2 compares thermodynamic parameters.
Table 2: Thermodynamic Properties of H₂, HD, and D₂
Property | H₂ | HD | D₂ |
---|---|---|---|
Critical Temp (T_c) | 33.2 K | 35.9 K | 38.3 K |
Critical Press (P_c) | 13.0 bar | 14.9 bar | 16.8 bar |
Boiling Point (1 atm) | 20.3 K | 22.1 K | 23.6 K |
ΔH_vaporization | 0.90 kJ/mol | 1.05 kJ/mol | 1.22 kJ/mol |
Primary deuterium kinetic isotope effects (DKIEs), defined as k_H/k_D, arise when a C–H/D bond is cleaved in the rate-determining step. DKIEs range from 2–7 for oxidative metabolism (e.g., cytochrome P450-mediated reactions) [10]. In E2 elimination reactions, DKIEs reach 5–7 due to hyperconjugation effects during C–H/D bond rupture [3]. For enzymatic hydride transfers, such as in (R)-3-hydroxybutyrate dehydrogenase, DKIEs of 3–4 indicate a concerted proton-hydride mechanism with moderate tunneling [8].
Deuterium displays lower solubility but higher activation barriers for diffusion in metals compared to protium. In Zr–2.5%Nb pressure tube alloy, deuterium’s diffusion coefficient is 1.5× lower than hydrogen’s at 523 K (1.41×10⁻⁷ m²/s vs. 6.16×10⁻⁸ m²/s) due to its higher effective mass [5]. Solubility follows Arrhenius behavior:$$D = D0 \exp\left(\frac{-Ea}{RT}\right)$$where E_a for H and D diffusion in tungsten is 0.32 eV and 0.38 eV, respectively [9]. In polymers, deuterium’s permeability is 10–15% lower than hydrogen’s due to reduced vibrational amplitude [6]. Table 3 highlights diffusion contrasts.
Table 3: Diffusion Parameters of H and D in Metals
Matrix | Isotope | Pre-exponential Factor (D₀) | Activation Energy (E_a) | Diffusion Coefficient (300 K) |
---|---|---|---|---|
Tungsten | H | 4.2×10⁻⁸ m²/s | 0.32 eV | 2.1×10⁻¹⁰ m²/s |
Tungsten | D | 3.8×10⁻⁸ m²/s | 0.38 eV | 1.4×10⁻¹⁰ m²/s |
Zr–2.5%Nb Alloy | H | 1.41×10⁻⁷ m²/s | 35 kJ/mol | 3.2×10⁻¹² m²/s |
Zr–2.5%Nb Alloy | D | 6.16×10⁻⁸ m²/s | 35 kJ/mol | 1.8×10⁻¹² m²/s |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7